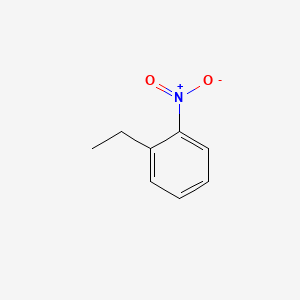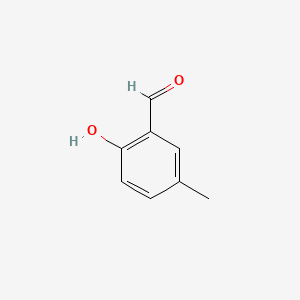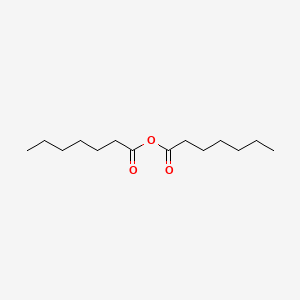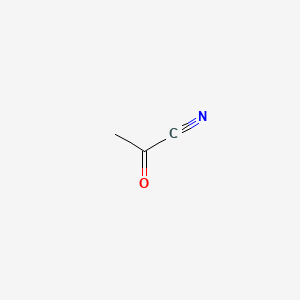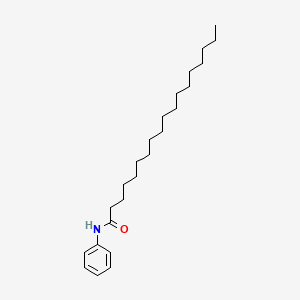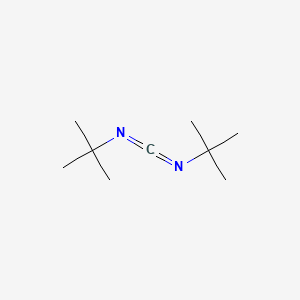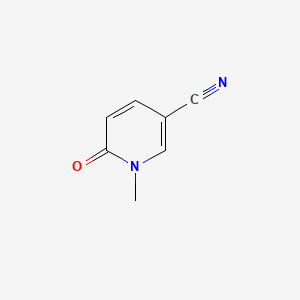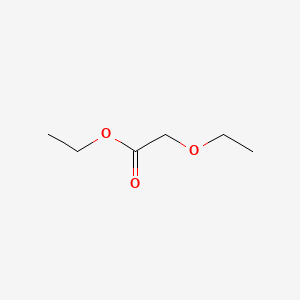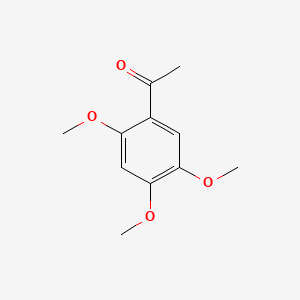
Ethanone, 1-(2,4,5-trimethoxyphenyl)-
Übersicht
Beschreibung
The compound Ethanone, 1-(2,4,5-trimethoxyphenyl)-, is a benzene derivative that has been isolated from natural sources such as the stem bark of Pachypodanthium staudtii. It is characterized by the presence of three methoxy groups attached to the benzene ring, which significantly influence its chemical and physical properties .
Synthesis Analysis
The synthesis of related ethanone compounds often involves the reaction of halogenated precursors with other reagents. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, demonstrating the versatility of halogenated intermediates in the synthesis of complex ethanone derivatives . Similarly, the synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives was achieved in an environmentally friendly process using water as a solvent, mediated by indium .
Molecular Structure Analysis
The molecular structure and properties of related ethanone compounds have been studied using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated experimentally and supported by computational studies using density functional theory (DFT) . The compound crystallizes in a monoclinic space group with specific conformational characteristics.
Chemical Reactions Analysis
Ethanone derivatives have been found to exhibit catalytic properties in reactions such as the asymmetric transfer hydrogenation of acetophenone. The catalytic activity can be significantly influenced by the porous structure of the materials used . Additionally, the reactivity of such compounds can be predicted by analyzing the molecular electrostatic potential, which indicates possible sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanone derivatives are closely related to their molecular structure. The presence of electron-donating methoxy groups can affect the compound's reactivity and physical properties. For instance, the general toxicity of 1-(2,4,5-trimethoxyphenyl)-ethanone was determined using a brine shrimp lethality bioassay, indicating its biological activity . Furthermore, the vibrational wavenumbers, hyperpolarizabilities, and molecular electrostatic potential maps of related compounds have been computed to provide insights into their chemical behavior .
Wissenschaftliche Forschungsanwendungen
1. Efficient Synthesis Processes Ethanone, 1-(2,4,5-trimethoxyphenyl)-, is involved in various synthesis processes. For instance, it's used in the environmentally friendly synthesis of heterocyclic thio ethanone derivatives in water, showing its versatility and applicability in diverse chemical reactions (Yang et al., 2004). Similarly, it acts as a starting material in the preparation of aryl-imidazothiadiazole analogues, demonstrating significant cytotoxic activity against human cancer cell lines (Kamal et al., 2015).
2. Chemical Transformations and Characterization This compound also undergoes various transformations and characterizations. For instance, it is used in the synthesis of α-Asarone, demonstrating its role in the creation of complex organic compounds (Qiang, 2008). In another study, its derivatives were isolated from Pachypodanthium Staudtii and characterized using NMR analyses, indicating its presence in natural sources and its potential bioactivity (Nahar & Sarker, 2006).
3. Antimicrobial and Pharmacological Potential The compound exhibits potential in pharmacological applications. For instance, a study explored the synthesis and antimicrobial activity of a derivative, showcasing its relevance in pharmaceutical research and the potential for developing new antimicrobial agents (Wanjari, 2020).
4. Molecular and Structural Studies Molecular structure, vibrational, and computational studies have been conducted on derivatives of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. These studies provide insights into its properties and behavior, expanding the understanding of this compound in various scientific contexts (Mary et al., 2015).
5. Novel Applications in Material Science Beyond pharmacology and synthesis, derivatives of this compound have been explored in the field of material science, indicating its broad applicability in various domains of scientific research (Kricheldorf et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMBHHLVSFJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061995 | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
CAS RN |
1818-28-6 | |
| Record name | 2,4,5-Trimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Trimethoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8G31M1PRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



